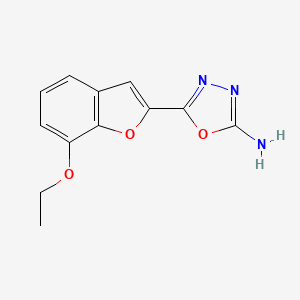

5-(7-Ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-amine

Übersicht

Beschreibung

5-(7-Ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that incorporates both benzofuran and oxadiazole moieties. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The incorporation of the oxadiazole ring further enhances the compound’s potential for various applications in medicinal chemistry and drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(7-Ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-amine typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of 2-hydroxyaryl ketones with suitable reagents.

Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a base such as potassium carbonate.

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Coupling of Benzofuran and Oxadiazole Rings: The final step involves coupling the benzofuran and oxadiazole rings through a condensation reaction, typically using a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The benzofuran moiety can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Halogenating agents like N-bromosuccinimide and electrophiles such as alkyl halides are frequently employed.

Major Products

The major products formed from these reactions include various substituted benzofuran and oxadiazole derivatives, which can exhibit enhanced biological activities .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 5-(7-Ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-amine against various pathogens. The compound has been synthesized and tested for its efficacy against bacteria and fungi.

- Mechanism of Action : The oxadiazole moiety is known to interfere with microbial DNA gyrase, which is crucial for bacterial replication. This suggests that compounds containing the oxadiazole structure may serve as effective antibacterial agents .

-

Case Studies :

- A study demonstrated that derivatives of oxadiazole compounds exhibited significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The synthesized compounds showed minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml, indicating strong antibacterial properties .

- Additional research indicated that the presence of electron-donating groups in the structure enhances antimicrobial activity, suggesting modifications to the compound could further improve efficacy against resistant strains .

Anticancer Activity

The compound has also been explored for its anticancer properties, particularly through its ability to inhibit cell proliferation in cancer cell lines.

- Mechanism of Action : The compound's structure allows it to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are often dysregulated in cancer cells .

-

Case Studies :

- In vitro studies assessed the antiproliferative effects of the compound against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines. Results indicated a significant reduction in cell viability, positioning it as a promising candidate for cancer therapy .

- Structural modifications of similar oxadiazole derivatives have shown enhanced activity against cancer cells, indicating that further research into analogs of this compound could yield more potent anticancer agents .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 5-(7-Ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzofuran Derivatives: Compounds such as 2-(2-benzofuranyl)benzimidazole and 2-(2-benzofuranyl)benzothiazole share the benzofuran moiety and exhibit similar biological activities.

Oxadiazole Derivatives: Compounds like 2-amino-5-(2-thienyl)-1,3,4-oxadiazole and 2-amino-5-(4-pyridyl)-1,3,4-oxadiazole share the oxadiazole ring and have comparable properties.

Uniqueness

The uniqueness of 5-(7-Ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-amine lies in its combined benzofuran and oxadiazole moieties, which confer a distinct set of biological activities and chemical properties. This dual functionality makes it a valuable compound for various applications in medicinal chemistry and drug development .

Biologische Aktivität

The compound 5-(7-Ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-amine is part of a broader class of oxadiazole derivatives that have garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis Overview

The synthesis of oxadiazole derivatives typically involves various methodologies, including traditional and green chemistry approaches. For this compound, ultrasonic-assisted synthesis has been reported as an effective method. This method enhances yield and reduces reaction time compared to conventional techniques .

Antimicrobial Properties

Research has shown that oxadiazole derivatives exhibit significant antimicrobial activity. In studies involving structural analogs, compounds similar to this compound demonstrated potent inhibition against bacterial tyrosinase, which is crucial for melanin production in pathogens. For instance, a related compound exhibited an IC50 value of 11 ± 0.25 μM , surpassing that of ascorbic acid (IC50 = 11.5 ± 0.1 μM) .

Anticancer Activity

Recent investigations into the anticancer properties of oxadiazole derivatives have revealed promising results. A study highlighted that certain oxadiazole compounds inhibited hepatoma cell proliferation in a dose-dependent manner. Specifically, a derivative showed significant effects at concentrations of 1 μM and 3 μM , leading to reduced colony formation in treated cells . This suggests that compounds like this compound may possess similar anticancer properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological efficacy of oxadiazole derivatives. The incorporation of different substituents on the benzofuran and oxadiazole rings can modulate their biological activity significantly. For example, variations in electron-withdrawing or electron-donating groups can influence the compound's interaction with biological targets .

Study 1: Tyrosinase Inhibition

A comparative study evaluated several benzofuran-oxadiazole derivatives for their tyrosinase inhibition capabilities. The results indicated that modifications on the oxadiazole ring substantially affected the inhibitory potency. The most effective compound exhibited an IC50 value significantly lower than standard inhibitors, indicating a potential lead for further development in skin-related disorders .

Study 2: Anticancer Efficacy

In another case study focusing on hepatoma cells, compounds derived from oxadiazoles were subjected to migration assays and EdU proliferation tests. The results demonstrated that these compounds effectively reduced cell migration and proliferation rates compared to untreated controls . This reinforces the potential application of such derivatives in cancer therapy.

Data Tables

| Compound Name | IC50 (μM) | Activity Type |

|---|---|---|

| This compound | TBD | Antimicrobial |

| Benzofuran derivative (related structure) | 11 | Tyrosinase Inhibition |

| Oxadiazole derivative (related structure) | 1 & 3 | Anticancer Activity |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization of hydrazide precursors with appropriate reagents. For example, thiosemicarbazide derivatives (e.g., furan-2-carboxylic acid hydrazide) can be reacted with aryl isothiocyanates in ethanol under reflux, followed by cyclization using manganese(II) acetate to form the oxadiazole core . Optimization includes:

- Temperature control : Reflux conditions (e.g., 4 hours at 80°C) ensure complete cyclization.

- Catalyst selection : Weak acids like Mn(OAc)₂ promote oxadiazole formation over thiadiazole byproducts .

- Solvent purity : Absolute ethanol minimizes side reactions during intermediate steps .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- FTIR : Identifies functional groups (e.g., NH₂ stretching at ~3300 cm⁻¹, C=N at ~1600 cm⁻¹, and C-O-C vibrations at ~1250 cm⁻¹) .

- NMR : ¹H-NMR confirms aromatic protons (δ 6.8–8.0 ppm) and ethoxy groups (δ 1.3–1.5 ppm for CH₃; δ 4.0–4.2 ppm for OCH₂) .

- X-ray crystallography : Resolves bond lengths (e.g., C=N at 1.28–1.30 Å) and dihedral angles between aromatic rings (e.g., 3.34°–5.65° for oxadiazole-furan systems) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data between in vitro and in vivo models for this compound?

Methodological Answer: Discrepancies often arise from metabolic stability or solubility issues. Strategies include:

- Pharmacokinetic profiling : Assess metabolic pathways using liver microsomes to identify unstable metabolites .

- Formulation optimization : Use co-solvents (e.g., PEG-400) or liposomal encapsulation to enhance bioavailability .

- Dose-response studies : Compare minimum inhibitory concentrations (MICs) in bacterial assays (e.g., Staphylococcus aureus MIC = 12.5–25 µg/mL) with in vivo efficacy in murine models .

Q. What computational approaches are recommended to predict binding interactions of this compound with target proteins?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to simulate binding poses against targets (e.g., MurB enzyme, PDB ID: 5JZX). Prioritize compounds with docking scores ≤ -8.0 kcal/mol .

- MD simulations : Validate stability of ligand-protein complexes over 100-ns trajectories to assess hydrogen bonding (e.g., N–H⋯N interactions) and π-π stacking .

- QSAR modeling : Correlate substituent effects (e.g., ethoxy vs. methoxy groups) with antimicrobial activity using Hammett constants .

Q. How should researchers address structural disorder in crystallographic data for this compound?

Methodological Answer: Disorder in the furan ring (e.g., 76:24 occupancy split) is resolved by:

- Multi-component refinement : Apply ISOR and EADP constraints in SHELXL to model disordered atoms .

- Validation metrics : Ensure R-factor convergence (< 5%) and check residual electron density maps for unmodeled features .

- Temperature factors : Atoms with B > 8 Ų may indicate unresolved disorder and require re-refinement .

Q. What strategies mitigate contradictions in SAR studies between oxadiazole derivatives?

Methodological Answer:

- Substituent scanning : Systematically replace the ethoxy group with halogens or electron-withdrawing groups to isolate electronic vs. steric effects .

- Bioisosteric replacement : Compare 1,3,4-oxadiazole with 1,2,4-triazole analogs to evaluate ring-specific interactions .

- Meta-analysis : Pool data from similar derivatives (e.g., 5-(pyridin-2-yl) analogs) to identify trends in MIC values or IC₅₀ .

Q. How can researchers optimize solubility without compromising bioactivity?

Methodological Answer:

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance aqueous solubility .

- Co-crystallization : Use co-formers like succinic acid to improve dissolution rates while maintaining crystallinity .

- Salt formation : Screen counterions (e.g., HCl or sodium salts) to balance solubility and stability .

Eigenschaften

IUPAC Name |

5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c1-2-16-8-5-3-4-7-6-9(17-10(7)8)11-14-15-12(13)18-11/h3-6H,2H2,1H3,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADPRNOBYIBYFAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.